molecular formula C17H24N2O5 B13667455 5-Amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid tert-butyl ester CAS No. 106571-82-8

5-Amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid tert-butyl ester

Cat. No.: B13667455
CAS No.: 106571-82-8
M. Wt: 336.4 g/mol
InChI Key: FVASJFMQBNYNSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid tert-butyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a keto group, and a phenylmethoxycarbonylamino group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 5-Amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid tert-butyl ester involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic routes often include the use of protecting groups to ensure the selective reaction of functional groups. Common reaction conditions involve the use of solvents like dichloromethane, catalysts such as palladium on carbon, and reagents like tert-butyl chloroformate . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

5-Amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include the inhibition of key enzymes in metabolic pathways, resulting in altered cellular functions .

Comparison with Similar Compounds

Compared to other similar compounds, 5-Amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid tert-butyl ester stands out due to its unique combination of functional groups. Similar compounds include:

This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research, offering opportunities for the development of new materials and therapeutic agents.

Properties

CAS No.

106571-82-8

Molecular Formula

C17H24N2O5

Molecular Weight

336.4 g/mol

IUPAC Name

tert-butyl 5-amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoate

InChI

InChI=1S/C17H24N2O5/c1-17(2,3)24-14(20)10-9-13(15(18)21)19-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H2,18,21)(H,19,22)

InChI Key

FVASJFMQBNYNSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)N)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.